REACTION_CXSMILES
|
[CH3:1][O:2][N:3]=[C:4]([CH3:15])[CH2:5][C:6]1[C:11]([Cl:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:7]=1[Cl:14].C(O)(=O)C.S(=O)(=O)(O)O.[H][H].[OH-].[Na+]>[Pt]>[CH3:1][O:2][NH:3][CH:4]([CH3:15])[CH2:5][C:6]1[C:7]([Cl:14])=[CH:8][C:9]([Cl:13])=[CH:10][C:11]=1[Cl:12] |f:4.5|
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Name
|
1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON=C(CC1=C(C=C(C=C1Cl)Cl)Cl)C
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
304 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
could be kept at 20-23° C
|
Type
|
CUSTOM
|
Details
|
then was sealed
|
Type
|
CUSTOM
|
Details
|
When no more hydrogen is consumed (usually after 5 hours), hydrogenation
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The hydrogenation mixture was filtered in order
|
Type
|
CUSTOM
|
Details
|
to remove the heterogenous catalyst
|
Type
|
ADDITION
|
Details
|
To the filtrate was added water (220 g)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with tert-butyl methyl ether (300 ml)
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
The (lower) aqueous phase was separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×250 g)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CONC(CC1=C(C=C(C=C1Cl)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: PERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |